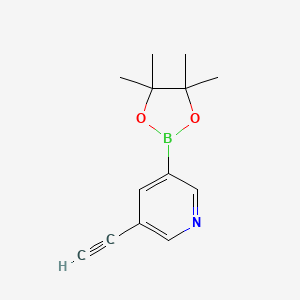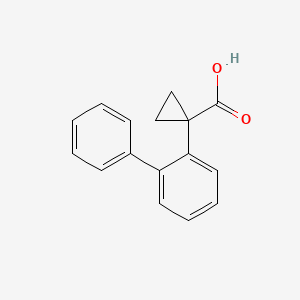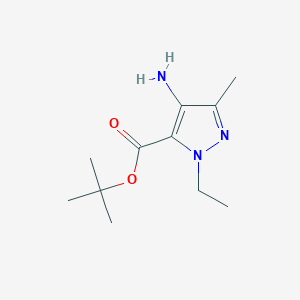![molecular formula C12H15BrO3S B13572734 5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13572734.png)
5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane is a chemical compound characterized by its unique structure, which includes a brominated methoxyphenyl group attached to a dioxane ring via a sulfanyl methyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane typically involves the reaction of 5-bromo-2-methoxyphenyl thiol with a suitable dioxane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfanyl linkage. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, with considerations for the safe handling of reagents and waste management. Advanced techniques such as continuous flow reactors may be employed to enhance the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane involves its interaction with specific molecular targets. The brominated methoxyphenyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The sulfanyl linkage can also play a role in the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-{[(5-Chloro-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane
- 5-{[(5-Fluoro-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane
- 5-{[(5-Iodo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane
Uniqueness
5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H15BrO3S |
|---|---|
Molekulargewicht |
319.22 g/mol |
IUPAC-Name |
5-[(5-bromo-2-methoxyphenyl)sulfanylmethyl]-1,3-dioxane |
InChI |
InChI=1S/C12H15BrO3S/c1-14-11-3-2-10(13)4-12(11)17-7-9-5-15-8-16-6-9/h2-4,9H,5-8H2,1H3 |
InChI-Schlüssel |
OJSJIYWAXYPXRR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)SCC2COCOC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Aminospiro[4.5]decan-8-ol](/img/structure/B13572663.png)
![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B13572672.png)

![N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B13572680.png)





![Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13572711.png)
![Tert-butyl10,12-diazatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene-12-carboxylatehydrochloride](/img/structure/B13572712.png)


